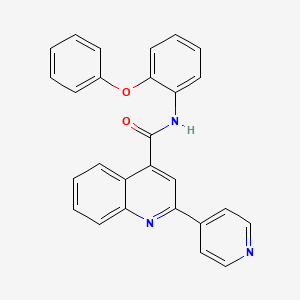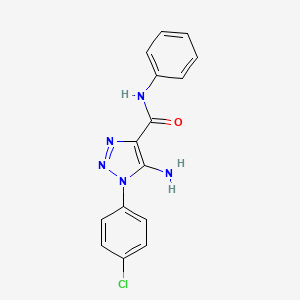
N-(2-phenoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
描述
N-(2-phenoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a quinoline core, a pyridine ring, and a phenoxyphenyl group, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Pyridine Ring: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.
Attachment of the Phenoxyphenyl Group: This can be done through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using palladium or other metal catalysts for cross-coupling reactions.
Solvents: Selecting appropriate solvents to enhance reaction rates and product solubility.
Temperature and Pressure: Controlling these parameters to favor the desired reaction pathway.
化学反应分析
Types of Reactions
N-(2-phenoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline or pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-phenoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide depends on its specific biological target. Generally, it might interact with:
Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalating into DNA or RNA to disrupt replication or transcription processes.
相似化合物的比较
Similar Compounds
N-(2-phenoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure with a different position of the pyridine ring.
N-(2-phenoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Another isomer with the pyridine ring in a different position.
N-(2-phenoxyphenyl)-2-(pyridin-4-yl)quinoline-3-carboxamide: Variation in the position of the carboxamide group.
Uniqueness
N-(2-phenoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its isomers.
属性
IUPAC Name |
N-(2-phenoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-27(30-24-12-6-7-13-26(24)32-20-8-2-1-3-9-20)22-18-25(19-14-16-28-17-15-19)29-23-11-5-4-10-21(22)23/h1-18H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUDSGTYVQEKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4871301.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B4871303.png)
![1-(4-methylphenyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4871307.png)
![2-{[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4871310.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4871351.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4871358.png)
![3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4871365.png)
![1-[(4-chloro-2-methylphenoxy)methyl]-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B4871374.png)
![(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4871382.png)

![N-[3-(azepan-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B4871391.png)
![N~2~-(2-methyl-5-nitrophenyl)-N~1~-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4871396.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}ethanesulfonamide](/img/structure/B4871401.png)
